molecular formula C32H44CaN4O14S2 B15289023 Phenoxymethylpenicillin calcium dihydrate CAS No. 73368-74-8

Phenoxymethylpenicillin calcium dihydrate

Cat. No.: B15289023
CAS No.: 73368-74-8
M. Wt: 812.9 g/mol
InChI Key: YIBFZCDNUMVGEY-CJHXQPGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxymethylpenicillin calcium dihydrate, also known as penicillin V calcium dihydrate, is a narrow-spectrum antibiotic belonging to the penicillin class. It is used to treat mild to moderately severe infections caused by penicillin G-sensitive microorganisms. This compound is particularly effective against infections in the respiratory tract, skin, and soft tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxymethylpenicillin calcium dihydrate is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction to isolate the penicillin. The crude penicillin is then purified through crystallization and converted to its calcium salt form .

Chemical Reactions Analysis

Types of Reactions

Phenoxymethylpenicillin calcium dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenoxymethylpenicillin calcium dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Phenoxymethylpenicillin calcium dihydrate exerts its antibacterial effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Phenoxymethylpenicillin calcium dihydrate is similar to other β-lactam antibiotics, such as:

Uniqueness

This compound is unique due to its stability in acidic conditions, making it suitable for oral administration. It is also less likely to cause gastrointestinal disturbances compared to other penicillins .

Properties

CAS No.

73368-74-8

Molecular Formula

C32H44CaN4O14S2

Molecular Weight

812.9 g/mol

InChI

InChI=1S/2C16H18N2O5S.Ca.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1

InChI Key

YIBFZCDNUMVGEY-CJHXQPGBSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca]

Origin of Product

United States

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